molecular formula C17H19NO3S2 B2703076 2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 397283-55-5

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No. B2703076
CAS RN: 397283-55-5
M. Wt: 349.46
InChI Key: WIOVQUCOWZYQHX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidine family and is synthesized using a specific method. In

Scientific Research Applications

Growth and Characterization

2-(meta-methoxyphenyl) thiazolidine (2mmpT) showcases medicinal importance, particularly due to the thiazolidine ring's active role in penicillin. Synthesized and crystallized, this compound's monoclinic crystal structure and unit cell parameters have been meticulously determined through X-ray diffraction techniques. The IR absorption spectrum and proton magnetic resonance (PMR) spectrum further support the proposed structure, confirming its cyclic nature. This research highlights the compound's potential in medicinal chemistry and drug design, underscoring its structural significance and applications in understanding penicillin's mechanism of action (K. S. Raju et al., 1989).

Biological Activities and Antitumor Potential

Investigations into 4-thiazolidinone derivatives reveal their potent antiproliferative properties against cancer cell lines, demonstrating significant inhibitory effects on tumor growth and metastasis. These compounds, including 2-(2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine derivatives, exhibit high potential as anticancer agents. Their effectiveness in inhibiting cell proliferation and migration, alongside their capacity to induce cell cycle arrest, positions them as promising candidates for future cancer therapeutics (Jing Wu et al., 2014).

Antimicrobial and Antitubercular Activities

Thiazolidinone compounds, derived from 2-(2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine, have been evaluated for their in vitro growth inhibiting activity against various microbes, including Mycobacterium tuberculosis. These compounds showcase a spectrum of biological activities, underscoring their potential in addressing antimicrobial resistance and providing a foundation for developing new antimicrobial and antitubercular drugs (S. Hirpara et al., 2003).

properties

IUPAC Name

2-(2-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13-6-5-7-14(12-13)23(19,20)18-10-11-22-17(18)15-8-3-4-9-16(15)21-2/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOVQUCOWZYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

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